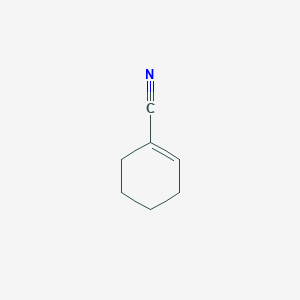

Cyclohexene-1-carbonitrile

説明

Significance of Cyclohexene-1-carbonitrile in Advanced Organic Synthesis

The structure of this compound makes it a valuable substrate in numerous advanced organic synthesis methodologies. It serves as a precursor for the synthesis of more complex molecules, including those with pharmaceutical and agrochemical applications. evitachem.com For instance, it is a key starting material in the preparation of cyclohexene-1-carboxylic acid through hydrolysis of the nitrile group. fishersci.secymitquimica.com This transformation is significant as carboxylic acids are themselves important intermediates in many synthetic pathways.

Furthermore, the double bond within the cyclohexene (B86901) ring can undergo various addition reactions, while the nitrile group offers a pathway to introduce other functional groups. This dual reactivity allows for the construction of multi-functionalized cyclohexane (B81311) scaffolds, which are prevalent in many biologically active molecules and materials. acs.orgacs.org

Role of the Nitrile Moiety in Chemical Reactivity and Functional Group Interconversions

The nitrile group (-C≡N) is a highly versatile functional group in organic chemistry, and its presence in this compound dictates much of the compound's reactivity. duq.eduresearchgate.net The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. evitachem.com This allows for a range of functional group interconversions.

Key reactions involving the nitrile moiety include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid (Cyclohexene-1-carboxylic acid). evitachem.com

Reduction: The nitrile group can be reduced to a primary amine (Cyclohexen-1-ylmethanamine) using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can yield ketones. duq.edu

These transformations highlight the nitrile group's role as a synthetic linchpin, enabling the conversion of this compound into a variety of other functionalized molecules.

Position as an Intermediate for Diverse Chemical Entities

Owing to the reactivity of both the alkene and nitrile functionalities, this compound serves as a crucial intermediate for the synthesis of a diverse range of chemical compounds. guidechem.com Its applications span various fields, from pharmaceuticals to materials science.

For example, derivatives of this compound have been investigated for their potential antiviral activities. The core structure can be modified to create complex molecules that interact with biological targets. In materials science, this compound can be used in the production of epoxide resins and other polymers. The ability to undergo cycloaddition reactions, such as the Diels-Alder reaction, further expands its utility in creating complex cyclic systems.

Data on this compound and Related Reactions

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1855-63-6 |

| Molecular Formula | C₇H₉N |

| Molecular Weight | 107.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 39°C at 1.4–2.0 mmHg |

Source: guidechem.comcymitquimica.com

Table 2: Key Reactions and Products of this compound

| Reaction Type | Reagents/Conditions | Product |

| Hydrolysis | Acid or base | Cyclohexene-1-carboxylic acid |

| Reduction | Catalytic hydrogenation | Cyclohexen-1-ylmethanamine |

| Oxidation | Potassium permanganate, chromium trioxide | Cyclohexenecarboxylic acid derivatives |

| [3+2] Cycloaddition | Mild conditions | Pyrazole (B372694) derivatives |

Source:

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMWGXABXQTZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015401 | |

| Record name | 1-Cyclohexenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855-63-6, 27456-25-3 | |

| Record name | 1-Cyclohexene-1-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexene-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027456253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1855-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexenecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexenecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXENECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2E8HV5A42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cyclohexene 1 Carbonitrile and Its Substituted Analogs

Strategies for the Stereoselective Introduction of the Nitrile Group

The precise placement and orientation of the nitrile group on the cyclohexene (B86901) ring are critical for its subsequent use in synthesis. Stereoselective strategies ensure that the desired isomer is formed preferentially, which is crucial for applications in areas like pharmaceutical development.

One of the most direct methods for introducing a nitrile group is by converting a different functional group already present on the cyclohexene ring. This approach relies on starting with a cyclohexene derivative that has a suitable leaving group, such as a halide, which can be displaced by a cyanide nucleophile. For instance, the synthesis can be achieved by first brominating cyclohexene to create 3-bromocyclohexene, which then serves as the substrate for cyanation. The success of this method often depends on the ability to control the regioselectivity of the initial functionalization and the stereoselectivity of the subsequent substitution. Lewis acids or transition-metal catalysts can be employed to enhance regioselectivity in these reactions.

Nucleophilic substitution is a cornerstone for introducing the cyano group. thieme-connect.de This typically involves an SN2 (bimolecular nucleophilic substitution) mechanism where a cyanide source attacks a carbon atom bearing a leaving group. pearson.comyoutube.com The reaction of an alkyl halide with a cyanide ion is a classic example of this transformation. thieme-connect.de For cyclohexene systems, this means reacting a derivative like chlorocyclohexane (B146310) or bromocyclohexene with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide. pearson.com

The efficiency and outcome of these reactions are highly dependent on several factors, including the nature of the leaving group, the solvent, and the cyanide source. Iodide is a better leaving group than chloride, so the reaction of iodo-cyclohexane with cyanide is much faster than that of chlorocyclohexane. pearson.com In fact, sodium iodide can be used as a catalyst to accelerate the cyanation of chlorocyclohexane by first forming the more reactive iodo-cyclohexane intermediate. pearson.com Polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often required, sometimes at high temperatures, to achieve good yields. thieme-connect.de To circumvent the use of highly toxic cyanide salts and harsh conditions, alternative cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) have been developed. scielo.br

The stereochemistry of SN2 reactions is inherently controlled, proceeding with an inversion of configuration at the reaction center. This provides a reliable method for establishing a specific stereocenter if a stereochemically pure starting material is used.

Table 1: Comparison of Nucleophilic Cyanation Conditions The following is an interactive data table. Click on the headers to sort the data.

| Substrate | Cyanide Source | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Chlorocyclohexane | Sodium Cyanide (NaCN) | Ethanol, warm | SN2 reaction to form cyanocyclohexane. | pearson.com |

| Chlorocyclohexane | Sodium Cyanide (NaCN) | Sodium Iodide (NaI), Ethanol | NaI acts as a catalyst, accelerating the reaction by forming a more reactive iodo-intermediate. | pearson.com |

| Bromocyclohexene | Sodium Cyanide (NaCN) | Transition-metal or Lewis acid catalysts, 60-100°C | Catalysts improve regioselectivity and yield. | |

| Alkyl Halides | Sodium Cyanide (NaCN) | Polyethylene glycol-400 (PEG-400), solvent-free | Provides good yields for primary halides; some elimination occurs with secondary halides. | thieme-connect.de |

Cycloaddition Reactions for Direct Formation of the Cyclohexene-1-carbonitrile Scaffold

Cycloaddition reactions offer an elegant and atom-economical approach to construct the six-membered ring of this compound in a single step. These reactions are powerful tools for building molecular complexity rapidly. mdpi.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and widely used method for forming six-membered rings. libretexts.orgwikipedia.org The reaction between 1,3-butadiene (B125203) (the diene) and acrylonitrile (B1666552) (the dienophile) directly yields 3-cyclohexene-1-carbonitrile. libretexts.orgigtpan.com This reaction is a pericyclic process, meaning it proceeds through a concerted mechanism involving a cyclic redistribution of electrons in a single transition state. libretexts.org

During the reaction, the four π-electrons from the conjugated diene and the two π-electrons from the dienophile rearrange to form two new carbon-carbon sigma bonds and one new pi bond in the resulting cyclohexene ring. libretexts.org The stereochemistry of both the diene and dienophile is retained in the product. williams.edu

The regioselectivity of the Diels-Alder reaction—the specific orientation in which the diene and dienophile combine—is governed by electronic factors. wikipedia.org In the reaction between butadiene and acrylonitrile, the electron-withdrawing nitrile group on the dienophile influences the alignment with the diene, leading to the formation of the "ortho" product, 4-cyanocyclohexene (also known as 3-cyclohexene-1-carbonitrile), as the major regioisomer. libretexts.orgwikipedia.org Lewis acid catalysts can be used to accelerate the reaction and enhance this selectivity by coordinating to the nitrile group, making the dienophile more electron-poor. scielo.br

The Diels-Alder reaction is the most prominent example of a [4+2] cycloaddition, but the underlying principle can be expanded to other systems. masterorganicchemistry.com Various transition metals, including palladium, nickel, rhodium, and iron, can catalyze [4+2] cycloadditions, often allowing reactions to proceed under much milder conditions than their thermal counterparts. williams.eduresearchgate.net For example, nickel-catalyzed intramolecular [4+2] cycloadditions can convert substrates that fail to react under thermal conditions into the desired cycloadducts in good yields. williams.edu

These catalyzed pathways can offer different or enhanced selectivity compared to the thermal versions. The mechanism often involves the formation of metallacyclic intermediates rather than a purely concerted pericyclic transition state, providing alternative routes to the cyclohexene scaffold. williams.edu Furthermore, the development of chiral Lewis acid catalysts has enabled asymmetric Diels-Alder reactions, providing access to enantiomerically enriched cyclohexene derivatives, which is of great importance in the synthesis of natural products and pharmaceuticals. scielo.br The versatility of the [4+2] cycloaddition allows for the construction of a vast array of complex molecular architectures from relatively simple starting materials. mdpi.com

Oxidative and Reductive Cyanation Approaches

Beyond substitution and cycloaddition, cyanation can also be achieved through processes involving oxidation or reduction steps. These methods provide alternative synthetic routes, often starting from different precursors.

Oxidative cyanation involves the removal of electrons from the substrate during the C-CN bond formation. One such method is the anodic oxidation of cyclohexene in the presence of cyanide ions. acs.org Photoredox catalysis has also emerged as a powerful tool, using light to drive the reaction. scielo.br For example, ruthenium-based photocatalysts can facilitate the oxidative cyanation of tertiary amines to form α-aminonitriles. beilstein-journals.org In some cases, an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is used in conjunction with a cyanide source like TMSCN to achieve the desired transformation. scielo.br

Reductive cyanation, conversely, involves the addition of electrons. Iridium-catalyzed reductive cyanation of amides and lactams has been reported, using a silane (B1218182) as the reducing agent. scielo.br This method is notable for its diastereoselectivity when applied to substrates with existing stereocenters. scielo.br Another approach is radical-mediated C-C bond cleavage followed by cyanation. For instance, the ring-opening of cycloketone oxime esters can generate a cyanoalkyl radical, which is then trapped in an enantioselective cyanation step, providing access to chiral dinitriles. nih.gov These methods highlight the diverse strategies available for incorporating a nitrile group into a molecular framework under various redox conditions. scielo.br

Table 2: Summary of Selected Cyanation Methodologies The following is an interactive data table. Click on the headers to sort the data.

| Methodology | Substrate Type | Reagents/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Halo-cyclohexene | NaCN, NaI (cat.) | Catalytic cycle with a more reactive intermediate. | pearson.com |

| Diels-Alder Cycloaddition | Butadiene, Acrylonitrile | Heat or Lewis Acid | Direct formation of the cyclohexene ring; atom economical. | libretexts.org |

| Transition-Metal Catalysis | Dienyne | Ni(acac)₂, Et₂AlOEt | Enables cycloaddition under mild conditions for unreactive substrates. | williams.edu |

| Oxidative Cyanation | Tertiary Amine | Ru-complex, NaCN, AcOH/MeOH | Forms α-aminonitriles in excellent yields. | beilstein-journals.org |

| Reductive Cyanation | Cycloketone Oxime Ester | Photoredox/Copper Catalysis, TMSCN | Enantioselective ring-opening cyanation to form chiral dinitriles. | nih.gov |

Conversion from Cyclohexanone (B45756) Derivatives via Oxidation-Cyanation Sequences

A primary route to this compound involves the functionalization of readily available cyclohexanone derivatives. These methods typically proceed through a sequence of oxidation followed by cyanation. One common strategy is the oxidation of cyclohexanone to an α,β-unsaturated ketone intermediate, such as 3-oxocyclohex-1-ene, which is then subjected to cyanation. This two-step process allows for the regioselective introduction of the double bond and the nitrile group.

Carbene Insertion and Hydroboration-Oxidation Cyanation Routes

More advanced and direct methods for C-N bond formation include carbene insertion and hydroboration-oxidation sequences. The insertion of a carbene into a C-H bond represents a powerful tool for functionalization. colab.ws In the context of this compound synthesis, this could involve the reaction of a cyclohexene precursor with a carbene species that delivers the nitrile functionality directly.

Hydroboration-oxidation reactions offer a classic yet effective method for controlling regioselectivity. In this type of sequence, a hydroboration step is first employed on a cyclohexene derivative to install a boron group at a specific position. unibe.ch This regiochemical control is a key advantage of the method. The resulting organoborane intermediate is then oxidized and converted to the nitrile, ensuring the desired placement of the functional group on the cyclohexene ring.

Catalytic Systems and Optimization of Reaction Conditions

The efficiency, selectivity, and scope of synthetic routes to this compound are profoundly influenced by the choice of catalytic systems and the optimization of reaction parameters.

Transition Metal Catalysis (e.g., Palladium-mediated Reactions) for Enhanced Efficiency and Selectivity

Transition metals, particularly palladium, play a pivotal role in modern synthetic methods for creating cyclohexene derivatives. Palladium catalysts are effective in a range of reactions, including cross-coupling, dehydrogenation, and complex cyclizations. organic-chemistry.org For example, palladium-catalyzed aerobic dehydrogenation of cyclohexenes can produce substituted aromatic compounds, proceeding through a Pd(II)-mediated activation of an allylic C-H bond followed by β-hydrogen elimination. nih.govnih.gov This highlights palladium's ability to activate the cyclohexene ring.

In a notable advancement, palladium-catalyzed site-selective, regiodivergent carbocyclization of dienallenes has been developed to produce cis-1,4-disubstituted cyclohexenes with high stereospecificity. acs.org This method demonstrates exceptional control over the formation of the cyclohexene core, which is often challenging to achieve. acs.org The choice of palladium source and additives is crucial for success. acs.org Other metals like nickel are used for hydrocyanation reactions, and copper catalysts can also be employed to improve regioselectivity in certain transformations. mdpi.com

Table 1: Palladium-Catalyzed Synthesis of Substituted Cyclohexenes acs.org Table showing results from the palladium-catalyzed carbocyclization of various dienallene derivatives (1) to form cis-1,4-disubstituted cyclohexenes (2). The reaction demonstrates good tolerance for various functional groups.

| Entry (Substrate) | Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1b | Me | 2b | 97 | 16:1 |

| 1c | MeO | 2c | 97 | 16:1 |

| 1d | CF₃ | 2d | 84 | 14:1 |

| 1e | F | 2e | 87 | 14:1 |

| 1f | Br | 2f | 93 | 14:1 |

| 1g | Naphthyl | 2g | 95 | 15:1 |

Influence of Lewis Acids and Their Role in Regiochemical Control

Lewis acids are critical for enhancing reactivity and directing the regiochemical outcome of many reactions. Their influence stems from their ability to activate substrates, often by coordinating to a heteroatom. In the context of cyclohexene synthesis, Lewis acids can be essential for controlling the stereochemistry of cycloaddition reactions. researchgate.net For example, tandem reactions involving double Diels-Alder and Nazarov cyclizations can be promoted by a single Lewis acid in a one-pot process to generate complex polycyclic frameworks. google.com

The choice of Lewis acid can dramatically affect reaction efficiency. Quantum chemical studies on the ring-opening of cyclohexene oxide show that Lewis acids enhance reactivity by reducing the steric (Pauli) repulsion between the reactants. researchgate.net This catalytic effect can also dictate regioselectivity. researchgate.net In some advanced systems, Lewis acids like lithium fluoride (B91410) (LiF) are used in cooperative catalysis with N-heterocyclic carbenes to promote highly stereoselective cycloadditions. rsc.org

Table 2: Screening of Lewis Acids in a Tandem Cyclization Reaction google.com Table illustrating the effect of different stoichiometric Lewis acids on the conversion of a diynone starting material to a Nazarov cyclization product.

| Lewis Acid | Conversion (%) |

|---|---|

| BF₃·OEt₂ | 95 |

| TiCl₄ | 41 |

| SnCl₄ | 80 |

| AlCl₃ | <5 |

| FeCl₃ | <5 |

| Cu(OTf)₂ | <5 |

Optimization of Temperature and Solvent Systems in Multi-step Syntheses

The optimization of reaction temperature and solvent is fundamental to maximizing yield, minimizing byproducts, and ensuring the scalability of a synthesis. For nucleophilic substitution reactions to introduce the cyanide group, temperatures typically range from 60 to 100°C. However, exothermic steps, such as the addition of the nitrile group, may require precise thermal management at lower temperatures to prevent side reactions. In one-pot syntheses starting from cyclohexanone, specific temperature control (e.g., 40–45°C) is crucial for steps involving sensitive oxidants like hydrogen peroxide. scirp.orgscirp.org

The solvent system also has a profound impact. Polar aprotic solvents like dimethylformamide (DMF) are often used for nucleophilic cyanation reactions. evitachem.com In multi-step, one-pot syntheses, using a single solvent such as methanol (B129727) for all reaction stages can significantly improve the process's greenness and efficiency by simplifying workup and enabling solvent recycling. scirp.orgresearchgate.net The systematic screening of parameters, including catalysts, solvents, and temperature, is a standard approach to identifying the optimal conditions for a given transformation. nih.gov

Synthesis of Structurally Complex this compound Derivatives

The methodologies described above can be applied to the synthesis of this compound analogs with significant structural complexity. For instance, the synthesis of 3-methyl-2-(3-methyl-2-butenyl)cyclohex-3-ene-1-carbonitrile involves a multi-step route where the prenyl and methyl groups are installed on the cyclohexene core. Simpler substituted analogs, such as 5-tert-butylthis compound, can be prepared via the direct cyanation of the corresponding substituted cyclohexene. evitachem.com

Highly advanced catalytic methods enable the construction of intricate and stereochemically defined derivatives. The palladium-catalyzed regiodivergent carbocyclization of dienallenes provides access to cis-1,4-disubstituted cyclohexenes, which are thermodynamically disfavored and difficult to synthesize via other means. acs.org Furthermore, Lewis acid-driven tandem cyclizations can be used to build complex polycyclic systems containing the cyclohexene moiety in a single, efficient step. google.com These powerful reactions open the door to novel molecular architectures based on the this compound scaffold.

Preparation of Substituted Variants and Polyfunctionalized Systems

The preparation of substituted and polyfunctionalized this compound systems often involves multi-step synthetic routes starting from functionalized precursors. A key starting material is 3-oxo-1-cyclohexene-1-carbonitrile, which can be efficiently synthesized through the chromium trioxide oxidation of cyclohexenecarbonitrile. researchgate.net This versatile oxonitrile serves as a platform for introducing a wide array of substituents.

One common strategy is the Michael addition reaction. For instance, the addition of benzoylacetone (B1666692) to 2-(thiophene-2-carbonyl)-3-(p-tolyl)acrylonitrile in the presence of 1-methylpiperazine (B117243) yields a highly substituted cyclohexane-1-carbonitrile derivative, 5-benzoyl-2-hydroxy-4-oxo-2-(thiophen-2-yl)-6-(p-tolyl)cyclohexane-1-carbonitrile. jomardpublishing.com This product can be further reacted with hydrazine (B178648) hydrate (B1144303) to form complex bicyclic indazole systems. jomardpublishing.com

Other substituted variants are synthesized through targeted reactions on the cyclohexene ring or by using substituted starting materials. The synthesis of 5-tert-butylthis compound, for example, can be achieved by reacting tert-butylcyclohexene with a cyanide source like sodium cyanide in a polar aprotic solvent. evitachem.com Similarly, other derivatives such as 1-Chloro-2-oxo-3-Cyclohexene-1-carbonitrile and 3(or 4)-Methyl-3-Cyclohexene-1-carbonitrile have been synthesized, showcasing the versatility of these methods. The development of lead-oriented synthesis (LOS) aims to efficiently prepare libraries of diverse three-dimensional compounds, including polyfunctional scaffolds derived from these core structures. whiterose.ac.uk

| Compound Name | Key Substituents | Synthetic Approach | Reference |

|---|---|---|---|

| 3-oxo-1-cyclohexene-1-carbonitrile | Oxo group | Oxidation of cyclohexenecarbonitrile with chromium trioxide. | researchgate.net |

| 5-benzoyl-2-hydroxy-4-oxo-2-(thiophen-2-yl)-6-(p-tolyl)cyclohexane-1-carbonitrile | Benzoyl, hydroxy, oxo, thiophenyl, p-tolyl | Michael addition of benzoylacetone to a substituted acrylonitrile derivative. | jomardpublishing.com |

| 5-tert-butylthis compound | tert-butyl group | Reaction of tert-butylcyclohexene with a cyanide source. | evitachem.com |

| Spiro[cyclohexane-1,3′-indolines] | Spiro-fused indoline (B122111) ring | Domino Diels-Alder reaction of 3-phenacylideneoxindole with in situ generated dienes. | acs.org |

Cyclization and Alkylation Strategies in Derivative Synthesis

Cyclization and alkylation are powerful strategies for elaborating the this compound scaffold into complex polycyclic and stereochemically rich structures. Research has demonstrated that sequential addition, alkylation, and cyclization reactions can be controlled to achieve specific stereochemical outcomes. acs.orgnih.gov

A notable example is the stereodivergent synthesis of cis- and trans-abietane structures starting from 3-oxo-1-cyclohexene-1-carbonitrile. acs.orgacs.org This process involves sequential 1,2- and 1,4-Grignard addition-methylations to create diverse cyclic hydroxy nitriles. acs.orgnih.gov Subsequent acid-catalyzed intramolecular Friedel-Crafts cyclizations of these intermediates can lead to either cis- or trans-abietanes. acs.org The choice of Lewis acid is critical; for instance, Zirconium(IV) chloride (ZrCl₄) has been identified as an exceptional Lewis acid that selectively favors the formation of trans-abietanes, particularly in the cyclization of iminolactones. acs.orgnih.gov

The stereoselectivity of alkylation can also be highly dependent on the nature of the reactive intermediate and the electrophile used. researchgate.net Sequential addition of Grignard reagents to 3-oxocyclohex-1-ene-1-carbonitrile generates C-magnesiated nitriles. researchgate.net The alkylation of these intermediates proceeds with retention of configuration when using alkyl halides or sulfonates, but with inversion of stereochemistry when aldehydes or acyl cyanides are used as the electrophile. researchgate.net Furthermore, the cation used in the deprotonation step can control the geometry of the resulting metalated nitrile, leading to stereodivergent cyclizations. nih.gov Deprotonation with lithium diisopropylamide (LDA) generates an N-lithiated nitrile that cyclizes to give trans-fused ring systems, whereas using a Grignard reagent like i-PrMgCl generates a C-magnesiated nitrile that cyclizes under stereoelectronic control to yield cis-fused products. nih.gov

| Starting Material/Intermediate | Reagents/Conditions | Major Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Cyclic hydroxy nitriles (from 3-oxo-1-cyclohexene-1-carbonitrile) | Acid-catalyzed intramolecular cyclization | cis-Abietanes | Preference for cis-fused products with various aromatic nucleophiles. | acs.orgacs.org |

| Iminolactones (derived from cyclic hydroxy nitriles) | ZrCl₄ (Lewis Acid) | trans-Abietanes | Highly selective for trans-fused products. | acs.orgnih.gov |

| C-magnesiated nitriles (from 3-oxocyclohex-1-ene-1-carbonitrile) | Alkylation with alkyl halides or ketones | Alkylated cyclohexanones | Retention of stereochemistry. | researchgate.net |

| C-magnesiated nitriles (from 3-oxocyclohex-1-ene-1-carbonitrile) | Alkylation with aldehydes or acyl cyanides | Alkylated cyclohexanones | Inversion of stereochemistry. | researchgate.net |

| Cyclic γ-hydroxy nitriles | Deprotonation with i-PrMgCl followed by cyclization | cis-fused polycycles (e.g., hydrindanes, decalins) | Stereoelectronic control leading to cis-fusion. | nih.gov |

| Cyclic γ-hydroxy nitriles | Deprotonation with BuLi followed by cyclization | trans-fused polycycles (e.g., hydrindanes, decalins) | Steric control leading to trans-fusion. | nih.gov |

Mechanistic Elucidation of Cyclohexene 1 Carbonitrile Chemical Transformations

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution Pathways Involving the Nitrile Moiety

While direct substitution of the entire nitrile group is not a common pathway without activation, the concept of nucleophilic attack at the nitrile carbon is fundamental to its reactivity. Reactions that appear as substitutions often proceed through addition-elimination mechanisms. For instance, the conversion of nitriles to other functional groups can be initiated by nucleophilic attack. Although specific examples detailing the direct substitution of the nitrile group on cyclohexene-1-carbonitrile are not prevalent, the transformation into ketones via Grignard or organolithium reagents exemplifies a related process where the nitrile is ultimately replaced. The reaction begins with the nucleophilic addition of the organometallic reagent to the nitrile carbon, forming an imine anion intermediate, which is then hydrolyzed to yield a ketone.

Hydrolysis Mechanisms Leading to Carboxamides and Carboxylic Acids

The hydrolysis of this compound to cyclohexene-1-carboxylic acid is a primary and synthetically valuable transformation. fishersci.se This process can be catalyzed by either acid or base and proceeds in two main stages: initial conversion to a carboxamide intermediate, followed by further hydrolysis to the carboxylic acid. chemistrysteps.comopenstax.org

Acid-Catalyzed Hydrolysis: The mechanism involves several key steps:

Protonation: The nitrile nitrogen is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon. pressbooks.pub

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon. pressbooks.pub

Deprotonation and Tautomerization: A proton is lost from the oxygen atom and gained by the nitrogen atom. pressbooks.pub This forms an imidic acid intermediate, which then tautomerizes to the more stable amide, cyclohexene-1-carboxamide.

Amide Hydrolysis: The amide intermediate is subsequently hydrolyzed under the acidic conditions to yield cyclohexene-1-carboxylic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: Under basic conditions, the mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, breaking the pi bond and forming an imine anion. chemistrysteps.comopenstax.orgphiladelphia.edu.jo

Protonation: The negatively charged nitrogen is protonated by water, yielding an imidic acid. chemistrysteps.com

Tautomerization: The imidic acid tautomerizes to form the intermediate cyclohexene-1-carboxamide.

Amide Hydrolysis: The amide is then hydrolyzed by the base. A hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia (B1221849). Acidic workup is required to protonate the carboxylate to the final carboxylic acid product.

| Condition | Catalyst | Intermediate | Final Product (after workup) |

| Acidic | H₃O⁺ | Cyclohexene-1-carboxamide | Cyclohexene-1-carboxylic Acid |

| Basic | OH⁻, then H₃O⁺ | Cyclohexene-1-carboxamide | Cyclohexene-1-carboxylic Acid |

Transformations Involving the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. Furthermore, its conjugation with the electron-withdrawing nitrile group allows for conjugate addition reactions.

Electrophilic Addition Mechanisms and Carbocation Intermediates

Electrophilic addition reactions involve the attack of an electrophile on the π electrons of the double bond. rutgers.edu A common example is the addition of hydrogen halides (HX).

The mechanism proceeds in two steps:

Electrophilic Attack and Carbocation Formation: The alkene's double bond acts as a nucleophile, attacking the electrophilic hydrogen of HX. This breaks the double bond and forms a new carbon-hydrogen sigma bond. unizin.orglibretexts.org This step creates a carbocation intermediate on the adjacent carbon. For this compound, the initial protonation will occur at the carbon atom beta to the nitrile group, leading to the formation of a tertiary carbocation alpha to the nitrile group. This carbocation is stabilized by both the inductive effect of the alkyl groups and potentially through resonance with the nitrile group.

Nucleophilic Attack: The halide anion (X⁻), acting as a nucleophile, then attacks the positively charged carbocation, forming the final product. unizin.orglibretexts.org

The stability of the carbocation intermediate is a crucial factor determining the regioselectivity of the reaction, in accordance with Markovnikov's rule, which states that the electrophile adds in a way that generates the most stable carbocation. rutgers.eduunizin.org In some cases, the initially formed carbocation may undergo rearrangement to a more stable form before the nucleophilic attack occurs. pressbooks.pub

Conjugate Addition Reactions (e.g., Michael Addition)

As an α,β-unsaturated nitrile, this compound is an excellent Michael acceptor. masterorganicchemistry.com In this type of reaction, a nucleophile adds to the β-carbon of the conjugated system, a process also known as 1,4-addition. masterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the nitrile group polarizes the double bond, making the β-carbon electrophilic. pressbooks.pub

The general mechanism for a Michael addition is:

Nucleophilic Attack: A soft nucleophile (the Michael donor), such as an enolate, an amine, or a Gilman reagent (diorganocopper), attacks the β-carbon of the cyclohexene ring. masterorganicchemistry.compressbooks.pub

Enolate Formation: The π electrons are pushed through the conjugated system to form a resonance-stabilized enolate intermediate.

Protonation: The enolate is then protonated (typically during a workup step) at the α-carbon to yield the final saturated product. masterorganicchemistry.comlibretexts.org

This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds at the β-position. libretexts.org

| Reaction Type | Nucleophile (Donor) | Product Type |

| Michael Addition | Enolates (from β-dicarbonyls) | 1,5-Dicarbonyl compounds |

| Michael Addition | Amines | β-Amino nitriles |

| Conjugate Addition | Gilman Reagents (R₂CuLi) | β-Alkylated nitriles |

Oxidation Reactions and Derivative Formation

This compound can undergo oxidation at either the cyclohexene ring or the allylic positions, leading to a variety of derivatives.

Oxidation of the Double Bond:

Epoxidation: The carbon-carbon double bond can be converted into an epoxide. Because the double bond is electron-deficient due to conjugation with the nitrile, reagents typically used for electron-rich alkenes (like peroxy acids) are less effective. However, nucleophilic epoxidation using hydrogen peroxide in the presence of a base (Weitz-Scheffer epoxidation) is a suitable method. doubtnut.com The mechanism involves the conjugate addition of the hydroperoxide anion (HOO⁻) to the β-carbon, followed by intramolecular displacement of a hydroxide ion to form the epoxide ring. doubtnut.comorganic-chemistry.org

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃), followed by an oxidative workup (e.g., with H₂O₂), can cleave the double bond entirely. libretexts.orgmasterorganicchemistry.com This reaction breaks the cyclohexene ring, yielding a linear dicarbonyl compound. In the case of this compound, this would result in a keto-carboxylic acid after the nitrile is also hydrolyzed under the oxidative conditions.

Oxidation of the Allylic Position: The C-H bonds adjacent to the double bond (allylic positions) can also be oxidized. Reagents such as chromium trioxide can be used for this purpose. Oxidation of cyclohexene can yield products like 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one. researchgate.netresearchgate.net For this compound, this would lead to the formation of hydroxy- or keto-substituted cyanocyclohexene derivatives.

| Oxidizing Agent/s | Reaction Type | Major Product |

| H₂O₂ / NaOH | Epoxidation | Cyclohexene oxide-1-carbonitrile |

| 1. O₃; 2. H₂O₂ | Oxidative Cleavage | Linear keto-carboxylic acid |

| CrO₃ | Allylic Oxidation | Keto-cyclohexene-1-carbonitrile |

Allylic Oxidation to Oxocyclohexene-1-carbonitriles: Mechanistic Considerations

The allylic oxidation of this compound is a key transformation that introduces a ketone functional group, leading to valuable intermediates like 3-oxocyclohex-1-ene-1-carbonitrile. This reaction is challenging due to the need for high regioselectivity. Both chemical and enzymatic strategies have been explored to achieve this conversion.

Chemical methods often employ transition metal catalysts or hypervalent iodine reagents. nih.gov For instance, the combination of tert-butyl hydroperoxide (tBuOOH) and diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) can be used to generate the desired unsaturated ketone. nih.govacs.org The mechanism of such oxidations can be complex. In related systems using copper(II) catalysts, the rate-determining step is often the abstraction of an allylic hydrogen atom from the cyclohexene ring. chemrxiv.org This generates a reactive cyclohexenyl radical, which can then react with an oxygen source to form the enone product. chemrxiv.org Iron-catalyzed systems, often referred to as Fenton-type chemistry, can also promote allylic oxidation. The active catalyst is often a hydroperoxo-iron species, which can generate allylic products through radical pathways. beilstein-journals.orgdoi.org

Enzymatic approaches, particularly using unspecific peroxygenases (UPOs), have emerged as a powerful alternative. nih.gov UPOs can catalyze the regioselective allylic oxidation of this compound with high efficiency, often without the need for organic cosolvents. nih.gov The screening of UPO panels has shown that different enzyme variants exhibit varying levels of activity and selectivity for producing 3-oxocyclohex-1-ene-1-carbonitrile. nih.govacs.org This enzymatic strategy is part of a broader effort to develop greener and more selective oxidation methods. nih.gov

Table 1: Comparison of Allylic Oxidation Methods for this compound

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Chemical Oxidation | tBuOOH / PhI(OAc)₂ | A common chemical method for generating the unsaturated ketone intermediate. nih.govacs.org | nih.gov, acs.org |

| Enzymatic Oxidation | Unspecific Peroxygenase (UPO) / H₂O₂ | High regioselectivity, operates in aqueous buffer, environmentally benign. nih.govacs.org | nih.gov, acs.org |

Pathways to Cyclohexene-1-carboxylic Acid and Related Ketones

This compound serves as a precursor to both cyclohexene-1-carboxylic acid and related ketones. The formation of the ketone, specifically 3-oxocyclohex-1-ene-1-carbonitrile, is achieved through the allylic oxidation reactions discussed previously. nih.gov

The conversion to cyclohexene-1-carboxylic acid involves the hydrolysis of the nitrile group. This reaction can be carried out under either acidic or basic aqueous conditions, typically with heating. smolecule.comlibretexts.org The general mechanism for nitrile hydrolysis proceeds in two main stages. First, the nitrile is hydrated to form an amide intermediate (cyclohexene-1-carboxamide). In the second stage, this amide is further hydrolyzed to the corresponding carboxylic acid and ammonia (or an ammonium salt, depending on the pH). libretexts.org This pathway is a standard and reliable method for converting nitriles into carboxylic acids. smolecule.com

The synthesis of these compounds is significant as they are building blocks for more complex molecules. For example, 3-oxocyclohexane-1-carbonitrile, obtained after the reduction of the double bond of the enone, is a precursor for chiral 3-hydroxycyclohexanecarbonitrile. nih.govacs.org

Reduction Chemistry of this compound

Catalytic Hydrogenation for Amine Formation

The nitrile functional group of this compound can be reduced to a primary amine (cyclohex-1-en-1-ylmethanamine) via catalytic hydrogenation. This is a widely used industrial process for amine synthesis. google.com The reaction involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. google.com

Commonly employed catalysts include Raney nickel, rhodium, and platinum group metals. google.comgoogle.comacs.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial as it can influence the selectivity of the reaction, often leading to the formation of secondary and tertiary amines as byproducts. google.com To suppress the formation of these byproducts, the hydrogenation is often carried out in the presence of ammonia or a basic substance. google.comgoogle.com

Research on the hydrogenation of related nitriles like cyclohexanecarbonitrile (B123593) has shown that catalyst choice can direct the outcome. For instance, using a palladium on carbon (Pd/C) catalyst can favor the formation of tertiary amines, whereas a rhodium on carbon (Rh/C) catalyst selectively produces secondary amines. acs.org For the selective synthesis of primary amines, modified Raney nickel catalysts are often effective. google.com

Table 2: Catalysts for Nitrile Hydrogenation

| Catalyst | Product Selectivity (General Nitriles) | Reference |

|---|---|---|

| Rhodium on Carbon (Rh/C) | Favors secondary amine formation. acs.org | acs.org |

| Palladium on Carbon (Pd/C) | Favors tertiary amine formation with aliphatic nitriles. acs.org | acs.org |

| Raney Nickel (modified) | High selectivity for primary amines, suppresses secondary/tertiary amine formation. google.com | google.com |

Selective Reduction Methodologies

The structure of this compound offers multiple sites for reduction: the carbon-carbon double bond and the carbon-nitrogen triple bond. Selective reduction of one functional group while leaving the other intact is a key synthetic challenge.

Enzymatic methods have demonstrated remarkable selectivity. For instance, in a multi-step synthesis starting from this compound, the C=C double bond of the intermediate 3-oxocyclohex-1-ene-1-carbonitrile can be selectively reduced using ene reductases (ERs). nih.govacs.org This step is followed by the stereoselective reduction of the ketone group by alcohol dehydrogenases (ADHs), all while the nitrile group remains untouched. nih.govacs.org

In non-enzymatic chemistry, achieving selectivity depends on the choice of reagents and catalysts. Catalytic hydrogenation can be tuned to reduce the nitrile group, as discussed previously. Conversely, specific conditions can be chosen to hydrogenate the alkene without affecting the nitrile. The choice between reducing the alkene or the nitrile often depends on the catalyst system and reaction parameters. For example, catalytic transfer hydrogenation or specific homogeneous catalysts might favor the reduction of the C=C bond. The reduction of the nitrile to the amine is a robust transformation, but preventing over-alkylation to secondary and tertiary amines requires careful control, often by adding ammonia or using modified catalysts. google.comacs.org

Cycloaddition Reactivity of this compound Derivatives

[3+2] Cycloadditions for Heterocycle Synthesis (e.g., Pyrazole (B372694) Derivatives)

The nitrile group in this compound and its derivatives can participate as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as pyrazoles. These reactions are a cornerstone of heterocyclic chemistry due to their versatility and atom economy. acs.org

The synthesis of pyrazoles often involves the reaction of a 1,3-dipole with a dipolarophile. acs.orgbeilstein-journals.org In the context of this compound, it can react with a 1,3-dipole like a nitrile imine. Nitrile imines can be generated in situ, for example, from the photolysis of tetrazoles. acs.org The subsequent cycloaddition with the C≡N triple bond of the this compound derivative would lead to a pyrazole ring fused or substituted with the cyclohexene moiety.

Another common route to pyrazoles is the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound (the Knorr synthesis) or with an α,β-unsaturated precursor. beilstein-journals.org While this compound itself is not a 1,3-dicarbonyl, its derivatives can be elaborated to participate in such cyclocondensations. More directly, its activated double bond or the nitrile group can engage with suitable partners in multicomponent reactions that culminate in pyrazole formation. beilstein-journals.orgorganic-chemistry.org For example, a [3+2] cycloaddition involving diazo compounds, generated in situ from N-tosylhydrazones, and an appropriate dipolarophile is a powerful method for constructing pyrazole rings. organic-chemistry.orgresearchgate.net The reactivity of this compound derivatives in these cycloadditions allows for the synthesis of complex, polycyclic structures containing the pyrazole core.

Photochemical Reactivity and Rearrangements

The photochemical behavior of this compound is characterized by significant molecular rearrangements, leading to the formation of bicyclic systems. This reactivity stems from the electronic excitation of the α,β-unsaturated nitrile system upon absorption of ultraviolet (UV) light.

Detailed Research Findings

Irradiation of this compound with the full arc of a Hanovia 450-W lamp induces a rearrangement to form bicyclic products. researchgate.netsigmaaldrich.combiocompare.com The primary transformation observed is the conversion to bicyclo[3.1.0]hexane derivatives. researchgate.net Specifically, the photolysis of this compound yields a mixture of two isomeric products: bicyclo[3.1.0]hexane-1-carbonitrile and bicyclo[3.1.0]hexane-6-carbonitrile. researchgate.net This type of transformation is a known process in the photochemistry of α,β-unsaturated nitriles and has been referred to as the 1-cyanocyclohexene rearrangement. researchgate.netmcmaster.ca

The mechanism of this photorearrangement is believed to proceed through an excited state, leading to the formation of a diradical intermediate which then cyclizes to the thermodynamically stable bicyclic products. This is a characteristic reaction of cyclic α,β-unsaturated ketones and nitriles, often categorized under di-π-methane or 1,2-sigmatropic shift rearrangements. mcmaster.ca

Further research into this photochemical transformation has been conducted on substituted analogs to probe the generality and mechanism of the reaction. For instance, the irradiation of 3,3,5,5-tetramethylthis compound under similar conditions also results in the formation of bicyclo[3.1.0]hexane structures. The products identified in this case were 2,2,4,4-tetramethylbicyclo[3.1.0]hexane-6-carbonitrile and 3,3,6,6-tetramethylbicyclo[3.1.0]hexane-1-carbonitrile. researchgate.net The structures of these photoproducts were confirmed through synthesis and NMR spectroscopy. researchgate.net

It is noted that in these photolyses, variable amounts of uncharacterized, photolabile unsaturated nitriles can also be formed as side products. researchgate.netresearchgate.net In contrast to these rearrangement reactions, studies on derivatives have shown different photochemical pathways. For example, the photolysis of 2-(dimethylamino)-1-cyclohexene-1-carbonitrile, an N,N-disubstituted enaminonitrile, does not lead to the formation of imidazoles, indicating that the presence of an N-H group is necessary for that specific photochemical conversion. researchgate.net

The table below summarizes the key findings from the photochemical studies of this compound and its tetramethyl derivative.

Table 1: Photochemical Rearrangement Products of Cyclohexene-1-carbonitriles

| Starting Material | Irradiation Conditions | Photoproducts |

| This compound | Full arc, Hanovia 450-W lamp | Bicyclo[3.1.0]hexane-1-carbonitrile, Bicyclo[3.1.0]hexane-6-carbonitrile researchgate.net |

| 3,3,5,5-Tetramethylthis compound | Full arc, Hanovia 450-W lamp | 2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile, 3,3,6,6-Tetramethylbicyclo[3.1.0]hexane-1-carbonitrile researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of cyclohexene-1-carbonitrile, offering insights into the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The sp² hybridized carbons of the C=C double bond are typically observed in the range of δ 120–130 ppm. The carbon atom of the nitrile group (C≡N) characteristically appears in a similar region, around δ 115–120 ppm. The remaining sp³ hybridized carbon atoms of the cyclohexene (B86901) ring resonate at higher field strengths.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Olefinic (C=C-H ) | 5.2 - 5.8 |

| ¹H | Adjacent to -CN | Deshielded region |

| ¹³C | Olefinic (C =C ) | 120 - 130 |

Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound and determining its stereochemistry.

COSY (Correlation Spectroscopy): COSY experiments reveal scalar coupling between protons, typically those on adjacent carbon atoms. researchgate.net By identifying which proton signals show cross-peaks, the connectivity of the proton network throughout the cyclohexene ring can be mapped out, confirming the substitution pattern. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons, which is essential for stereochemical assignments. ipb.pt The observation of NOE cross-peaks between protons that are close in space, but not necessarily bonded to adjacent carbons, helps to establish the relative configuration of substituents and the conformation of the cyclohexene ring. For complex derivatives, NOESY can provide definitive evidence for the stereochemical arrangement where other methods might be ambiguous. rsc.orgresearchgate.net

X-ray Crystallography for Definitive Stereochemical and Positional Confirmation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For derivatives of this compound that can be crystallized, this technique provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers. researchgate.netvulcanchem.com It can confirm the position of the nitrile group and any other substituents on the cyclohexene ring, resolving any ambiguities that may arise from spectroscopic data alone. For instance, in substituted this compound compounds, X-ray diffraction has been used to determine the chair conformation of the cyclohexane (B81311) ring and the specific arrangement of substituents. vulcanchem.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic absorption is the sharp peak corresponding to the stretching vibration of the nitrile group (C≡N), which appears in the region of 2230–2240 cm⁻¹. The presence of the carbon-carbon double bond (C=C) in the cyclohexene ring gives rise to a stretching absorption at approximately 1640-1650 cm⁻¹. docbrown.info Additionally, the C-H stretching vibrations of the sp² and sp³ hybridized carbons are observed around 3100-2950 cm⁻¹. docbrown.info The absence of other strong characteristic absorptions can confirm the purity of the compound. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~2240 | Sharp, Medium-Strong |

| Alkene (C=C) | Stretch | ~1650 | Variable |

| sp² C-H | Stretch | 3000-3250 libretexts.org | Sharp, Low-Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Purity Assessment

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for assessing its purity. In a typical mass spectrum, the molecular ion peak (M⁺) will be observed, which corresponds to the molar mass of the compound. libretexts.org Fragmentation of the molecular ion provides a unique pattern of fragment ions that can be used to deduce structural information. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of this compound, as it distinguishes between compounds with the same nominal mass but different elemental compositions. researchgate.net

Rotational Spectroscopy for Gas-Phase Structural Analysis and Chirality Studies

Rotational spectroscopy provides highly precise information about the structure of molecules in the gas phase. nih.gov By analyzing the absorption of microwave radiation, the rotational constants of this compound can be determined. These constants are directly related to the moments of inertia of the molecule, which in turn depend on the precise arrangement of its atoms. This technique can yield very accurate bond lengths and angles for the gas-phase molecule. Furthermore, for chiral derivatives of this compound, rotational spectroscopy, particularly in combination with techniques like three-wave mixing, can be a powerful method for determining the absolute configuration (chirality) of the molecule without the need for crystallization.

Addressing Contradictions in Spectroscopic Data (e.g., Isomerization, Impurities)

The structural elucidation of this compound relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While these methods are powerful, contradictions in the resulting data can arise, often due to the presence of isomers or impurities that have similar physical properties but distinct structural features. Accurate characterization requires a systematic approach to identify and resolve these spectroscopic discrepancies.

Isomerization: A Common Source of Ambiguity

A primary challenge in the analysis of this compound is the potential for double bond isomerization. The α,β-unsaturated isomer, 1-Cyclohexene-1-carbonitrile, is conjugated and generally more stable. However, synthetic routes or subsequent handling under certain conditions (e.g., high temperatures or catalysis) can lead to the formation of its non-conjugated isomer, 3-Cyclohexene-1-carbonitrile. For instance, the nickel-catalyzed hydrocyanation of 1,3-cyclohexadiene (B119728) can yield a mixture of these isomers. core.ac.uk

The presence of an isomeric mixture complicates spectroscopic interpretation, as signals from both compounds will be superimposed. Distinguishing between these isomers is critical for confirming the identity and purity of the target molecule.

¹H NMR Spectroscopy: The olefinic protons in 1-Cyclohexene-1-carbonitrile appear as a single multiplet, whereas those in 3-Cyclohexene-1-carbonitrile are distinct and typically found further upfield.

¹³C NMR Spectroscopy: The key difference lies in the chemical shifts of the sp² hybridized carbons of the double bond and the sp-hybridized carbon of the nitrile group.

IR Spectroscopy: While both isomers show a characteristic nitrile (C≡N) stretch, the C=C stretching frequency can differ slightly. The conjugated system in 1-Cyclohexene-1-carbonitrile may result in a C=C absorption at a lower wavenumber compared to the unconjugated double bond in the 3-isomer. docbrown.info

The following table outlines the expected spectroscopic data for these two primary isomers, providing a basis for identifying their presence in a sample.

| Spectroscopic Method | 1-Cyclohexene-1-carbonitrile (Conjugated Isomer) | 3-Cyclohexene-1-carbonitrile (Non-conjugated Isomer) |

|---|---|---|

| ¹H NMR (Olefinic Protons) | Single multiplet for the vinylic proton adjacent to the nitrile group. | Signals for two distinct olefinic protons, typically in the range of δ 5.2–5.8 ppm. |

| ¹³C NMR (Nitrile Carbon) | Signal around ~120 ppm. | Signal typically in the range of ~115–120 ppm. |

| IR Spectroscopy (C=C Stretch) | Conjugated C=C stretch, often weaker and at a lower wavenumber. | Unconjugated C=C stretch, typically around ~1650 cm⁻¹. |

| IR Spectroscopy (C≡N Stretch) | Strong, sharp peak around ~2240 cm⁻¹. | Strong, sharp peak around ~2230-2240 cm⁻¹. |

Influence of Synthetic Impurities

Contradictory spectroscopic data can also stem from impurities remaining from the synthesis process. Depending on the synthetic route, common impurities may include unreacted starting materials like cyclohexanone (B45756) or by-products from side reactions. scirp.orgscirp.org For example, substitution reactions are often accompanied by elimination or isomerization, leading to a variety of side products. scirp.org The presence of even small amounts of these impurities can introduce extraneous peaks into spectra, leading to incorrect structural assignments.

Residual Solvents: Peaks corresponding to solvents used during synthesis or purification (e.g., DMSO, CCl₄) can appear in NMR spectra.

Starting Materials: If cyclohexanone is used as a precursor, a characteristic C=O stretch may appear in the IR spectrum (around 1715 cm⁻¹) if it is not fully consumed.

Polymerization By-products: The reactive nature of the alkene can lead to oligomerization, especially under exothermic reaction conditions, which would broaden signals in NMR spectra.

A summary of potential impurities and their characteristic spectroscopic signals is provided below.

| Potential Impurity | Source | Characteristic Spectroscopic Signal |

|---|---|---|

| Cyclohexanone | Starting material in some syntheses. scirp.org | Strong C=O stretch in IR spectrum (~1715 cm⁻¹). |

| Cyclohexene | Starting material or by-product. scirp.org | Alkene C-H stretch (>3000 cm⁻¹) and C=C stretch (~1640 cm⁻¹) in IR spectrum. docbrown.info |

| Solvents (e.g., THF, DMSO) | Reaction or purification medium. | Characteristic peaks in ¹H and ¹³C NMR spectra. |

| Cyclohexanecarbonitrile (B123593) | Over-reduction or alternative reaction pathway. scirp.orgscirp.org | Absence of C=C stretch in IR and olefinic signals in NMR spectra. |

Methodologies for Data Resolution

To resolve ambiguities and confirm the structure of this compound, a multi-faceted approach is essential.

Multi-Technique Validation: Relying on a single spectroscopic method is often insufficient. Cross-validation between IR, NMR (¹H and ¹³C), and high-resolution mass spectrometry (HRMS) is crucial. An unexpected peak in one spectrum can be confirmed or refuted by another; for example, HRMS can definitively confirm the molecular formula, helping to rule out impurities with different masses.

Chromatographic Purification: Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are invaluable for separating the target compound from isomers and impurities. chemscene.com Isolation of a pure fraction allows for unambiguous spectroscopic analysis.

Advanced NMR Techniques: When simple 1D NMR is inconclusive, 2D NMR experiments such as COSY, HMBC, and HSQC can establish connectivity between protons and carbons, providing definitive proof of the double bond's position relative to the nitrile group. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations that help elucidate the compound's stereochemistry and conformation.

Computational Modeling: Density Functional Theory (DFT) calculations can predict NMR chemical shifts and IR vibrational frequencies for different possible isomers. Comparing these computationally predicted spectra with experimental data provides a powerful tool for assigning the correct structure, especially in ambiguous cases.

By systematically applying these methodologies, researchers can confidently address contradictions in spectroscopic data, ensuring the accurate structural characterization of this compound and its derivatives.

Computational and Theoretical Investigations of Cyclohexene 1 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it an ideal tool for studying medium-sized organic molecules like Cyclohexene-1-carbonitrile.

Electronic Structure Analysis and Molecular Orbitals (e.g., LUMO Distribution)

DFT calculations are instrumental in elucidating the electronic landscape of this compound. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical indicators of a molecule's reactivity and electronic behavior. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the π-system of the carbon-carbon double bond, which is the most electron-rich region of the molecule. This orbital represents the site most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing nitrile group (C≡N) and the adjacent sp² hybridized carbons of the double bond. The LUMO's distribution highlights the areas most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter indicating the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution across the molecule. For this compound, the MEP would show a region of high electron density (negative potential) around the electronegative nitrogen atom of the nitrile group, while the allylic hydrogen atoms and the region around the double bond would exhibit a more positive potential, indicating potential sites for nucleophilic and electrophilic interactions, respectively. researchgate.net

Interactive Table: Representative Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Representative Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| ΔE (LUMO-HOMO Gap) | Energy difference between LUMO and HOMO | 6.5 eV |

Note: These values are illustrative of typical results from DFT calculations (e.g., at the B3LYP/6-31G level) and are used to demonstrate the type of data generated.*

Prediction of Reactive Sites and Reaction Pathways

By analyzing the electronic structure, DFT can predict the most probable sites for chemical reactions. For this compound, several reactive sites can be identified:

The C=C Double Bond: As the region with the highest electron density (HOMO location), it is the primary site for electrophilic additions (e.g., halogenation, hydrohalogenation). masterorganicchemistry.com

The Nitrile Group: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, potentially leading to hydrolysis or addition reactions. The nitrogen atom possesses a lone pair of electrons, making it a potential site for coordination to Lewis acids.

Allylic C-H Bonds: The hydrogen atoms on the carbon atoms adjacent to the double bond are allylic and can be susceptible to radical abstraction.

DFT is also employed to model entire reaction pathways, providing a detailed map of the energy landscape connecting reactants to products. nih.govnih.gov By calculating the energies of reactants, products, intermediates, and transition states, key thermodynamic and kinetic parameters such as reaction enthalpies (ΔH) and activation energies (Ea) can be determined. For instance, modeling the electrophilic addition of HBr to the double bond would involve locating the transition state for the initial protonation, determining the relative stability of the resulting carbocation intermediates, and modeling the subsequent nucleophilic attack by the bromide ion.

Conformational Analysis and Stability Studies

The six-membered ring of this compound is not planar and exists in various conformations. The most stable conformation is typically a "half-chair" geometry. DFT calculations are used to perform a systematic conformational analysis to identify all stable conformers and the transition states that connect them. researchgate.neteurjchem.com By optimizing the geometry of different potential conformers (e.g., half-chair, boat) and calculating their relative energies, the global minimum energy structure can be identified. This analysis provides insight into the molecule's preferred shape and the energy barriers to conformational change, which influences its reactivity and interactions with other molecules.

Interactive Table: Hypothetical Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Stability Rank |

| Half-Chair | C1 | 0.00 | 1 (Most Stable) |

| Boat | Cs | +5.5 | 2 |

| Twist-Boat | C2 | +5.0 | 3 |

Note: This table provides a hypothetical representation of the relative energies that would be determined through DFT calculations to illustrate the principles of conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations could be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds, one can observe transitions between different half-chair and boat conformations, validating the energy barriers calculated by DFT.

Analyze Solvation Effects: Placing the molecule in a simulation box with explicit solvent molecules (e.g., water, ethanol) allows for the study of solute-solvent interactions. This can reveal how the solvent structure around the nitrile and alkene groups influences the molecule's conformation and reactivity.

Study Intermolecular Interactions: MD can simulate the interaction of this compound with other molecules, such as reactants or biological macromolecules, providing insights into binding affinities and interaction patterns. youtube.com

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical methods, including high-level DFT and ab initio calculations, are essential for accurately modeling the fleeting species that govern chemical reactions: reaction intermediates and transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate.

A relevant example is the Diels-Alder reaction, a powerful method for forming six-membered rings. The related isomer, 3-Cyclohexene-1-carbonitrile, is formed from the cycloaddition of 1,3-butadiene (B125203) and acrylonitrile (B1666552). Quantum chemical modeling of this reaction allows for the precise determination of the transition state's geometry, where bonds are partially formed and broken. vu.nl This analysis can predict stereochemical outcomes (endo/exo selectivity) and explain the influence of substituents on the reaction rate. arxiv.orgchemrxiv.org Similarly, for reactions involving this compound, such as its photoisomerization to bicyclo[3.1.0]hexane-1-carbonitrile, quantum modeling can elucidate the structure of the excited-state intermediates and transition states involved. chemicalbook.com

In Silico Prediction of Spectroscopic Parameters for Validation and Assignment

Computational methods are widely used to predict spectroscopic parameters, which serves two primary purposes: validating the accuracy of the computational model against experimental data and aiding in the assignment of complex spectra. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. For this compound, this would allow for the assignment of key peaks, such as the characteristic C≡N stretch (experimentally ~2240 cm⁻¹), the C=C stretch (~1640-1680 cm⁻¹), and various C-H stretching and bending modes. docbrown.info Comparing the calculated spectrum with the experimental one helps confirm that the computed minimum-energy structure is correct.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.gov These predictions are highly sensitive to the molecule's geometry and electronic environment. For this compound, calculations would predict the distinct chemical shifts for the olefinic protons, the allylic protons, and the sp² and sp³ carbons in the ring, as well as the quaternary carbons of the double bond and the nitrile group.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to absorptions in the UV-Visible spectrum. This can help understand the electronic transitions, such as the n→π* and π→π* transitions associated with the nitrile and alkene chromophores. nih.gov

Interactive Table: Comparison of Experimental and Representative Calculated IR Frequencies

| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) | Representative Calculated Wavenumber (cm⁻¹) |

| Nitrile Stretch | C≡N | ~2240 | 2235 |

| Alkene Stretch | C=C | ~1650 | 1655 |

| Olefinic C-H Stretch | =C-H | ~3020 | 3025 |

| Aliphatic C-H Stretch | -C-H | ~2850-2950 | 2860-2960 |

Note: Calculated frequencies are often systematically scaled to better match experimental values.

Applications in Advanced Chemical Synthesis and Materials Science Research

Cyclohexene-1-carbonitrile as a Versatile Synthetic Building Block

This compound serves as a foundational building block in organic synthesis, providing a versatile platform for introducing the carbonitrile moiety into more complex molecules. guidechem.com The compound's value lies in the dual reactivity of its functional groups: the carbon-carbon double bond within the cyclohexene (B86901) ring and the nitrile group. The double bond can undergo various addition reactions, while the nitrile group offers a pathway to introduce other functional groups, allowing for the construction of multi-functionalized cyclohexane (B81311) scaffolds. These scaffolds are prevalent in many biologically active molecules.

The nitrile group is particularly versatile, enabling a range of functional group interconversions. Its electrophilic carbon atom is susceptible to nucleophilic attack, leading to several key transformations. For instance, irradiation of this compound can yield bicycle[3.1.0]hexane-1-carbonitrile. sigmaaldrich.comchemicalbook.com

Below is a table detailing key chemical transformations involving this compound:

| Reaction Type | Reagents | Product | Significance |

| Hydrolysis | Acidic or basic conditions | Cyclohexene-1-carboxylic acid | Creates an important intermediate for pharmaceuticals and other synthetic pathways. sigmaaldrich.comfishersci.ca |